Methyl 2-Amino-2-mesitylacetate Hydrochloride
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Overview
Description
Methyl 2-Amino-2-mesitylacetate Hydrochloride: is an organic compound with significant applications in various fields of scientific research. It is a derivative of mesitylene, a hydrocarbon with three methyl groups attached to a benzene ring, and is known for its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-Amino-2-mesitylacetate Hydrochloride typically involves the esterification of the corresponding amino acid with methanol using trimethylchlorosilane. This method is known for its convenience, mild conditions, and good to excellent yields .
Industrial Production Methods: Industrial production of this compound may involve the combination reaction of isobutene, chlorine, and methyl cyanide, followed by hydrolysis reactions to obtain the desired product . This process is advantageous due to its cost-effectiveness, high product purity, and suitability for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-Amino-2-mesitylacetate Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: Methyl 2-Amino-2-mesitylacetate Hydrochloride is used as a building block in organic synthesis, particularly in the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is used as a specific substrate in studies on amino acid transport systems .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-Amino-2-mesitylacetate Hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for certain enzymes, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
- Methyl 2-Amino-2-phenylacetate Hydrochloride
- Methyl 2-Amino-2-methylpropanoate Hydrochloride
Uniqueness: Methyl 2-Amino-2-mesitylacetate Hydrochloride is unique due to its mesityl group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research
Properties
Molecular Formula |
C12H18ClNO2 |
---|---|
Molecular Weight |
243.73 g/mol |
IUPAC Name |
methyl 2-amino-2-(2,4,6-trimethylphenyl)acetate;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-7-5-8(2)10(9(3)6-7)11(13)12(14)15-4;/h5-6,11H,13H2,1-4H3;1H |
InChI Key |
RPVQEQHCTDGKEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C(=O)OC)N)C.Cl |
Origin of Product |
United States |
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